The synthesis of 2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid typically involves multi-step organic reactions. A common synthetic route includes:
The molecular structure of 2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid can be represented as follows:
InChI=1S/C15H17FO3/c16-13-6-2-4-11(9-13)14(17)8-10-5-1-2-6-11(10)15(18)19/h2,4,6,9-10,12H,1,3,5,7-8H2,(H,18,19)/t10-,12+/m0/s1This structure features a cyclohexane ring with a carboxylic acid group and a trifluoromethyl-substituted phenyl group attached to an oxoethyl chain .
The compound can participate in various chemical reactions:
| Reaction Type | Reagents |
|---|---|
| Oxidation | Potassium permanganate (KMnO4), Chromium trioxide (CrO3) |
| Reduction | Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4) |
| Catalysis | Aluminum chloride (AlCl3) for Friedel-Crafts acylation |
The mechanism of action of 2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid involves its interaction with biological targets such as enzymes or receptors. The presence of the trifluoromethyl group enhances the compound's lipophilicity, facilitating its penetration through biological membranes. Once inside cells, it may bind to specific proteins, modulating their activity and leading to various biological effects.
The compound is typically encountered as a white solid with a melting point that may vary based on purity but is generally stable under standard laboratory conditions.
The chemical properties include:
The unique structure of 2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid makes it valuable in several scientific fields:
This comprehensive analysis highlights the significance of 2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid across various scientific disciplines, underscoring its potential for future research and application development.
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8